molecular formula C20H19N3O4 B3870467 (2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide

(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide

Cat. No. B3870467
M. Wt: 365.4 g/mol
InChI Key: IQUHWZNOCLOMQP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide, also known as ABT-702, is a synthetic compound that belongs to the class of imidazole-based inhibitors of adenosine kinase. Adenosine kinase is an enzyme that catalyzes the phosphorylation of adenosine to form adenosine monophosphate, which is an important step in the metabolism of adenosine. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide is a potent inhibitor of adenosine kinase, which leads to an increase in the extracellular concentration of adenosine. Adenosine is an important signaling molecule that regulates a wide range of physiological processes, including inflammation, immune function, and neurotransmission. By increasing the extracellular concentration of adenosine, this compound modulates these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate a wide range of physiological processes, including inflammation, immune function, and neurotransmission. In cancer, this compound induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide in lab experiments is its potency and specificity as an inhibitor of adenosine kinase. This allows for precise modulation of adenosine signaling pathways, which is important for studying the physiological effects of adenosine. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on (2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide. One area of research is the development of more potent and selective inhibitors of adenosine kinase, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the identification of novel therapeutic applications for this compound, such as in metabolic disorders and cardiovascular disease. Finally, further research is needed to understand the long-term effects of this compound on physiological processes and to identify potential side effects.

Scientific Research Applications

(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenylimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12(20(21)24)23-10-22-18(13-6-4-3-5-7-13)19(23)14-8-16-17(27-11-26-16)9-15(14)25-2/h3-10,12H,11H2,1-2H3,(H2,21,24)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHWZNOCLOMQP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=NC(=C1C2=CC3=C(C=C2OC)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)N1C=NC(=C1C2=CC3=C(C=C2OC)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide
Reactant of Route 2
(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide
Reactant of Route 3
(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide
Reactant of Route 4
(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide
Reactant of Route 5
(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide
Reactant of Route 6
Reactant of Route 6
(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide

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